(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1285572-00-0
VCID: VC4376549
InChI: InChI=1S/C21H22N4O4/c1-13(2)29-19-9-8-14(10-20(19)28-3)16-11-17(24-23-16)21(27)25-22-12-15-6-4-5-7-18(15)26/h4-13,26H,1-3H3,(H,23,24)(H,25,27)/b22-12+
SMILES: CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O)OC
Molecular Formula: C21H22N4O4
Molecular Weight: 394.431

(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 1285572-00-0

Cat. No.: VC4376549

Molecular Formula: C21H22N4O4

Molecular Weight: 394.431

* For research use only. Not for human or veterinary use.

(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide - 1285572-00-0

Specification

CAS No. 1285572-00-0
Molecular Formula C21H22N4O4
Molecular Weight 394.431
IUPAC Name N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C21H22N4O4/c1-13(2)29-19-9-8-14(10-20(19)28-3)16-11-17(24-23-16)21(27)25-22-12-15-6-4-5-7-18(15)26/h4-13,26H,1-3H3,(H,23,24)(H,25,27)/b22-12+
Standard InChI Key QDFWVDJGXCAEEZ-WSDLNYQXSA-N
SMILES CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O)OC

Introduction

Chemical Overview

(E)-N'-(2-hydroxybenzylidene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative of pyrazole. Compounds with this structure often exhibit interesting biological and pharmacological activities due to the presence of functional groups like hydrazones, hydroxyl groups, and pyrazole rings.

Key Features:

  • Functional Groups: Includes a hydrazone (-C=NNH-) linkage, hydroxyl (-OH), methoxy (-OCH₃), and isopropoxy (-OCH(CH₃)₂) groups.

  • Pyrazole Core: Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, known for their biological activity.

  • Schiff Base Moiety: The (E)-configuration of the hydrazone indicates a double bond between the carbon and nitrogen atoms in the Schiff base.

Synthesis

The synthesis of this compound likely involves the following steps:

  • Formation of Pyrazole Derivative:

    • A precursor such as 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be synthesized by reacting a substituted phenylhydrazine with ethyl acetoacetate or similar diketones.

  • Condensation Reaction:

    • The hydrazide reacts with 2-hydroxybenzaldehyde in an ethanol or methanol solvent under reflux conditions to form the Schiff base (hydrazone). This step results in the (E)-configuration due to steric and electronic factors.

General Reaction Scheme:

Hydrazide+AldehydeHydrazone+H2O\text{Hydrazide} + \text{Aldehyde} \rightarrow \text{Hydrazone} + H_2O

Characterization

The compound can be characterized using standard spectroscopic techniques:

Biological Activity

Hydrazones and pyrazoles are well-documented for their diverse biological activities:

  • Antimicrobial: The hydroxyl and methoxy groups enhance interactions with microbial enzymes.

  • Antioxidant: Schiff bases are known to scavenge free radicals.

  • Anticancer: Pyrazoles often show cytotoxicity against cancer cell lines.

  • Anti-inflammatory: The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Applications

This compound could find applications in:

  • Pharmaceuticals: As a lead molecule for drug development targeting microbial infections, cancer, or inflammation.

  • Coordination Chemistry: Hydrazones are excellent ligands for metal complexes, which may have catalytic or therapeutic uses.

Data Table

PropertyDescription
Molecular FormulaC₁₈H₂₀N₄O₄
Functional GroupsHydroxyl (-OH), Methoxy (-OCH₃), Isopropoxy (-OCH(CH₃)₂), Hydrazone (-C=NNH-)
Synthetic StepsPyrazole formation → Condensation with aldehyde
Characterization ToolsFTIR, NMR (1H^1H & 13C^13C), MS, X-ray crystallography
Potential ApplicationsAntimicrobial, antioxidant, anticancer, anti-inflammatory

This detailed overview provides insight into the compound's potential properties and applications based on its chemical structure and related literature on similar hydrazone derivatives. Further experimental studies would be required to confirm these properties.

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